molecular formula C8H7N5O2 B3143933 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine CAS No. 53967-60-5

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

Cat. No. B3143933
CAS RN: 53967-60-5
M. Wt: 205.17 g/mol
InChI Key: YRDGIBYWECXVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine, commonly known as TBN or TBN-5, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TBN-5 is a heterocyclic compound that contains a tetrazole ring and a benzodioxole ring.

Scientific Research Applications

TBN-5 has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of TBN-5 is in the field of medicinal chemistry. TBN-5 has been shown to have potential antitumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of TBN-5 is not fully understood. However, studies have shown that TBN-5 interacts with various molecular targets in the body, including enzymes and receptors. TBN-5 has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It has also been shown to bind to certain receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
TBN-5 has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TBN-5 has also been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of TBN-5 is its potential as a therapeutic agent for various diseases. However, there are also some limitations to using TBN-5 in lab experiments. TBN-5 is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, TBN-5 is a highly reactive compound and requires careful handling in lab experiments.

Future Directions

There are several future directions for research on TBN-5. One area of interest is the potential use of TBN-5 as an antitumor agent. Further studies are needed to fully understand the mechanism of action of TBN-5 and its potential as a therapeutic agent. Additionally, studies are needed to determine the long-term effects of TBN-5 on the body. Finally, there is a need for the development of more efficient synthesis methods for TBN-5 to increase its availability for scientific research.
Conclusion:
In conclusion, TBN-5 is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of TBN-5 involves the reaction of 5-amino-1,3-benzodioxole with sodium azide in the presence of copper(I) iodide as a catalyst. TBN-5 has been extensively studied for its potential applications in medicinal chemistry, including its potential as an antitumor and anti-inflammatory agent. The exact mechanism of action of TBN-5 is not fully understood, but it has been shown to interact with various molecular targets in the body. TBN-5 has various biochemical and physiological effects on the body, including its ability to inhibit the production of pro-inflammatory cytokines and increase the levels of certain neurotransmitters. While TBN-5 has several advantages as a therapeutic agent, there are also some limitations to using it in lab experiments. Finally, there are several future directions for research on TBN-5, including its potential as an antitumor agent and the need for more efficient synthesis methods.

properties

IUPAC Name

6-(2H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGIBYWECXVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
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6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 3
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 4
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 5
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 6
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

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